molecular formula C6H4Cl2INO B1453259 2,5-Dichloro-6-iodo-3-methoxypyridine CAS No. 1261365-95-0

2,5-Dichloro-6-iodo-3-methoxypyridine

Cat. No.: B1453259
CAS No.: 1261365-95-0
M. Wt: 303.91 g/mol
InChI Key: RFPDOODXKOKABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-6-iodo-3-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H4Cl2INO and a molecular weight of 303.91 g/mol . This compound is characterized by the presence of chlorine, iodine, and methoxy groups attached to a pyridine ring, making it a valuable intermediate in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-6-iodo-3-methoxypyridine typically involves halogenation and methoxylation reactions. One common method includes the iodination of 2,5-dichloro-3-methoxypyridine using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-6-iodo-3-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid can yield a biaryl compound, while nucleophilic substitution with an amine can produce an aminopyridine derivative .

Scientific Research Applications

2,5-Dichloro-6-iodo-3-methoxypyridine is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: In the preparation of advanced materials with specific properties.

    Chemical Biology: As a probe or ligand in biochemical assays and studies.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-6-iodo-3-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-6-iodo-3-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and properties. The combination of chlorine, iodine, and methoxy groups allows for versatile modifications and applications in various fields of research .

Properties

IUPAC Name

2,5-dichloro-6-iodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2INO/c1-11-4-2-3(7)6(9)10-5(4)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPDOODXKOKABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-6-iodo-3-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-6-iodo-3-methoxypyridine
Reactant of Route 3
Reactant of Route 3
2,5-Dichloro-6-iodo-3-methoxypyridine
Reactant of Route 4
2,5-Dichloro-6-iodo-3-methoxypyridine
Reactant of Route 5
Reactant of Route 5
2,5-Dichloro-6-iodo-3-methoxypyridine
Reactant of Route 6
2,5-Dichloro-6-iodo-3-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.